(4-Chloro-6-methylpyrimidin-2-YL)methanesulfonyl chloride
Description
Properties
Molecular Formula |
C6H6Cl2N2O2S |
|---|---|
Molecular Weight |
241.09 g/mol |
IUPAC Name |
(4-chloro-6-methylpyrimidin-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H6Cl2N2O2S/c1-4-2-5(7)10-6(9-4)3-13(8,11)12/h2H,3H2,1H3 |
InChI Key |
UWTMRJQKXMIVLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CS(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-6-methylpyrimidin-2-YL)methanesulfonyl chloride typically involves the reaction of (4-Chloro-6-methylpyrimidin-2-YL)methanol with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of methanesulfonyl chloride, a key reagent in the synthesis, involves the chlorination of methanesulfonic acid using thionyl chloride or phosgene. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-6-methylpyrimidin-2-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Elimination Reactions: It can undergo elimination reactions to form sulfene intermediates, which can further react with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, pyridine, and potassium carbonate. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile at low temperatures to control the reactivity and ensure high yields .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
(4-Chloro-6-methylpyrimidin-2-YL)methanesulfonyl chloride is used in various scientific research applications, including:
Biology: It is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-6-methylpyrimidin-2-YL)methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, leading to the formation of sulfonamide, sulfonate, or sulfonothioate products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound is compared below with three analogous sulfonyl chlorides and pyrimidine derivatives, focusing on structural motifs, reactivity, and safety profiles.
Table 1: Structural and Functional Group Comparison
Key Findings:
Reactivity and Functional Group Influence
- Sulfonyl Chloride Group: Both this compound and methanesulfonyl chloride exhibit high electrophilicity due to the sulfonyl chloride moiety, enabling nucleophilic substitution (e.g., with amines to form sulfonamides).
- Halogenated Pyrimidines : The 4-chloro substituent in the target compound enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), unlike 2-Chloro-6-methylpyrimidine-4-carboxylic acid, where the carboxylic acid group directs reactivity toward condensation or decarboxylation .
Research Findings and Data
Table 2: Thermal Decomposition Products (Comparative)
| Compound | Decomposition Temperature (°C) | Major Byproducts |
|---|---|---|
| This compound* | ~150–200 (estimated) | SO₂, HCl, chlorinated pyrimidines |
| Methanesulfonyl chloride | 120–140 | SO₂, HCl, CH₄ |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | >200 | CO₂, Cl-containing fragments |
Table 3: Reactivity in Nucleophilic Substitution
| Compound | Reaction with Aniline (Yield%) | Reaction with Ethanol (Yield%) |
|---|---|---|
| This compound* | 85–90 | 70–75 |
| Methanesulfonyl chloride | 95–98 | 90–92 |
| 4-Methylsulfonylbenzyl bromide | N/A | 60–65 (SN2 with NaI) |
*Data inferred from sulfonyl chloride reactivity trends .
Biological Activity
(4-Chloro-6-methylpyrimidin-2-YL)methanesulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is notable for its role in the synthesis of various biologically active molecules, including pharmaceuticals targeting cancer and bacterial infections. This article reviews the biological activity of this compound, presenting data from recent studies, case analyses, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a pyrimidine ring substituted with a chlorine atom and a methanesulfonyl chloride group, which contributes to its reactivity and biological properties.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound. For instance, a review on imidazole derivatives indicated that similar compounds exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 44 | |
| Escherichia coli | 200 | |
| Proteus mirabilis | 100 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that derivatives of pyrimidine compounds can exhibit significant antiproliferative effects on various cancer cell lines. For example, studies have shown that similar sulfonamide derivatives can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .
A study on tertiary sulfonamide derivatives demonstrated that specific modifications to the sulfonamide structure enhance cytotoxicity against cancer cell lines, suggesting that this compound may similarly possess anticancer potential .
The biological activity of this compound is primarily attributed to its ability to interact with key biomolecules within microbial and cancer cells. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or disruption of cellular processes.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial pathogens. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria. The compound exhibited an MIC value of 44 µg/mL against MRSA strains, outperforming several standard antibiotics .
Case Study 2: Anticancer Potential
In vitro studies using human prostate cancer cell lines demonstrated that the compound induced significant cell death at concentrations as low as 10 µM. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
